N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran moiety, a hydroxypropyl group, and a benzodioxine sulfonamide structure, making it a unique molecule with diverse chemical properties.
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also known to potentiate catecholaminergic and serotonergic activity in the brain .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit tumor growth .
Biochemical Pathways
Benzofuran derivatives have been shown to affect major signaling pathways such as mapk and akt/mtor . These pathways play crucial roles in cell proliferation, survival, and growth.
Pharmacokinetics
The bioavailability of benzofuran derivatives is generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Benzofuran derivatives have been shown to exert various biological effects, such as inhibiting tumor growth and exhibiting antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzofuran derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran intermediate, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The final step involves the formation of the benzodioxine sulfonamide structure via a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzamide: Another benzofuran derivative with potential therapeutic applications.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-19(21,18-10-13-4-2-3-5-15(13)26-18)12-20-27(22,23)14-6-7-16-17(11-14)25-9-8-24-16/h2-7,10-11,20-21H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRASKNJEDIXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)(C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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